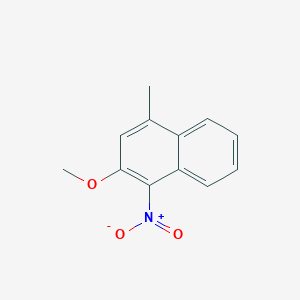
2-Methoxy-4-methyl-1-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methyl-1-nitronaphthalene is an organic compound with the molecular formula C₁₂H₁₁NO₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-1-nitronaphthalene typically involves the nitration of 2-methoxy-4-methylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromic acid.
Major Products Formed
Reduction: 2-Methoxy-4-methyl-1-aminonaphthalene.
Oxidation: 2-Methoxy-4-carboxy-1-nitronaphthalene.
Scientific Research Applications
2-Methoxy-4-methyl-1-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1-nitronaphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, making it less reactive towards electrophiles.
Reduction and Oxidation: The nitro and methyl groups can be transformed into other functional groups, altering the compound’s chemical properties and potential biological activities.
Comparison with Similar Compounds
2-Methoxy-4-methyl-1-nitronaphthalene can be compared with other similar compounds, such as:
2-Methyl-1-nitronaphthalene:
1-Methoxy-4-nitronaphthalene: This compound has a different substitution pattern, influencing its chemical properties and reactivity.
The presence of the methoxy group in this compound makes it unique, as it can participate in specific reactions and exhibit distinct chemical behaviors compared to its analogs.
Properties
CAS No. |
72206-99-6 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO3/c1-8-7-11(16-2)12(13(14)15)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChI Key |
TZSLXQINTFFGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
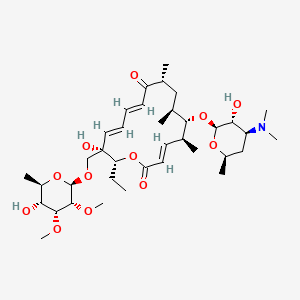
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
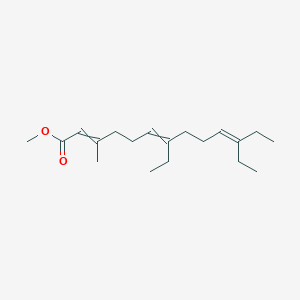
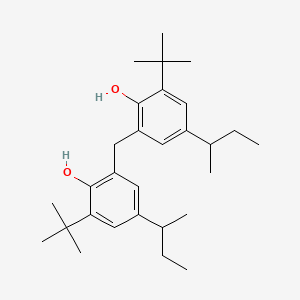
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
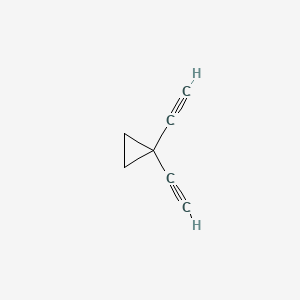
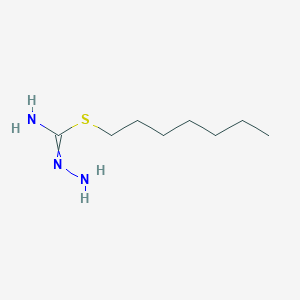
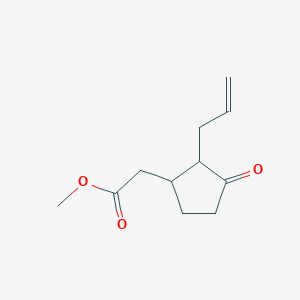
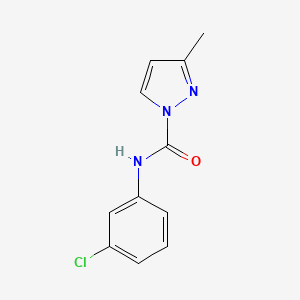
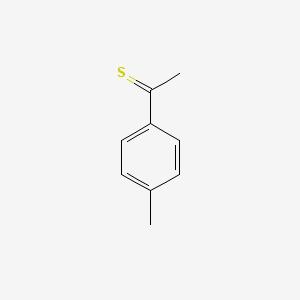
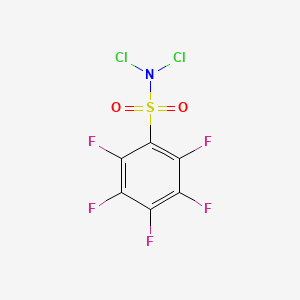
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
